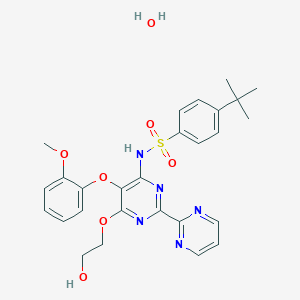
Bosentan hydrate
Cat. No. B000569
Key on ui cas rn:
157212-55-0
M. Wt: 569.6 g/mol
InChI Key: SXTRWVVIEPWAKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09139537B2
Procedure details


To a stirred solution of 4,6-dichloro-5-(2-methoxyphenoxy)-2,2′-bipyrimidine (50 gm) in acetonitrile (500 ml), potassium carbonate (150 gm) and 4-tert-butylbenzenesulfonamide (33.58 gm) were added and the reaction mass was heated to 80° C. to 85° C. for 5 to 6 hours. After completion of the reaction, ethylene glycol (262.5 gm) was added to the reaction mass at 85° C. to 90° C. and the reaction mass was maintained at same temperature for 16 to 18 hours till the reaction completion. The reaction mass was then cooled to 25 to 30° C. and water (500 ml) was added to it. The pH of the reaction mass was adjusted to 2 to 3 using concentrated hydrochloric acid. Dichloromethane (500 ml) was added to the reaction mass and the mixture was stirred for 30 minutes. The dichloromethane layer was separated and it was washed with water (500 ml). The layer was concentrated under reduced pressure to obtain the syrup. Methanol (160 ml) and water (80 ml) were added to the syrup and the mixture was heated to 55° C. to 60° C. for 30 minutes under stirring. The reaction mixture was then cooled to 25° C. to 30° C. for 40 to 45 minutes and the solid obtained was filtered. The solid was washed with methanol (40 ml) to obtain the crude Bosentan (wet weight around 75 gm). To the crude Bosentan (75 gm), isopropyl acetate (225 ml), ethanol (75 ml), and ammonium hydroxide solution (37.2 ml) were added and the mixture was heated to 55° C. to 60° C. for 30 minutes. The reaction mass was then cooled to 0° C. to 5° C. and maintained at 0° C. to 5° C. for 3 to 4 hours. The precipitated pure Bosentan ammonium salt was filtered (yield, 60 gm), washed with chilled isopropylacetate and dried.

Quantity
50 g
Type
reactant
Reaction Step Two








Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[C:7]([O:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[O:15][CH3:16])=[C:6](Cl)[N:5]=[C:4]([C:18]2[N:23]=[CH:22][CH:21]=[CH:20][N:19]=2)[N:3]=1.[C:24](=[O:27])([O-])[O-:25].[K+].[K+].[C:30]([C:34]1[CH:39]=[CH:38][C:37]([S:40]([NH2:43])(=[O:42])=[O:41])=[CH:36][CH:35]=1)([CH3:33])([CH3:32])[CH3:31].Cl.[CH3:45][OH:46]>C(#N)C.O.ClCCl.C(O)CO>[CH3:32][C:30]([C:34]1[CH:39]=[CH:38][C:37]([S:40]([NH:43][C:6]2[N:5]=[C:4]([C:18]3[N:23]=[CH:22][CH:21]=[CH:20][N:19]=3)[N:3]=[C:2]([O:46][CH2:45][CH2:24][OH:27])[C:7]=2[O:8][C:9]2[C:10]([O:15][CH3:16])=[CH:11][CH:12]=[CH:13][CH:14]=2)(=[O:41])=[O:42])=[CH:36][CH:35]=1)([CH3:33])[CH3:31].[OH2:25] |f:1.2.3,11.12|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
262.5 g
|
|
Type
|
solvent
|
|
Smiles
|
C(CO)O
|
Step Two
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC(=NC(=C1OC1=C(C=CC=C1)OC)Cl)C1=NC=CC=N1
|
|
Name
|
|
|
Quantity
|
150 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
33.58 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)S(=O)(=O)N
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
Step Five
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Six
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
27.5 (± 2.5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mass was heated to 80° C. to 85° C. for 5 to 6 hours
|
|
Duration
|
5.5 (± 0.5) h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the reaction mass at 85° C. to 90° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mass was maintained at same temperature for 16 to 18 hours till the reaction completion
|
|
Duration
|
17 (± 1) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The dichloromethane layer was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
it was washed with water (500 ml)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The layer was concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain the syrup
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated to 55° C. to 60° C. for 30 minutes
|
|
Duration
|
30 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
under stirring
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was then cooled to 25° C. to 30° C. for 40 to 45 minutes
|
|
Duration
|
42.5 (± 2.5) min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solid obtained
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
The solid was washed with methanol (40 ml)
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC.O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 75 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

